4-(5-Ethylthiophen-2-yl)azetidin-2-one
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Overview
Description
4-(5-Ethylthiophen-2-yl)azetidin-2-one is a chemical compound with the molecular formula C₉H₁₁NOS. It is a member of the azetidinone family, which is characterized by a four-membered lactam ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethylthiophen-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethylthiophene-2-carboxylic acid with an amine to form an amide intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield the azetidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(5-Ethylthiophen-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or chlorinating agents can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-(5-Ethylthiophen-2-yl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of biologically active molecules, including antibiotics and anti-cancer agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(5-Ethylthiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors. The azetidinone ring is known to mimic the structure of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)azetidin-2-one
- 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)azetidin-2-one
- 3-(Furan-2-yl)-4-(4-methoxyphenyl)azetidin-2-one
Uniqueness
4-(5-Ethylthiophen-2-yl)azetidin-2-one is unique due to the presence of the ethylthiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C9H11NOS |
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Molecular Weight |
181.26 g/mol |
IUPAC Name |
4-(5-ethylthiophen-2-yl)azetidin-2-one |
InChI |
InChI=1S/C9H11NOS/c1-2-6-3-4-8(12-6)7-5-9(11)10-7/h3-4,7H,2,5H2,1H3,(H,10,11) |
InChI Key |
FHDWTAOCHDKAHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2CC(=O)N2 |
Origin of Product |
United States |
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